molecular formula C25H23ClN6O B2406446 [1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone CAS No. 1326891-23-9

[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone

Cat. No.: B2406446
CAS No.: 1326891-23-9
M. Wt: 458.95
InChI Key: OKLGESOIEFBCEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone is a useful research compound. Its molecular formula is C25H23ClN6O and its molecular weight is 458.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN6O/c1-18-4-2-6-22(16-18)30-12-14-31(15-13-30)25(33)23-24(19-5-3-11-27-17-19)32(29-28-23)21-9-7-20(26)8-10-21/h2-11,16-17H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLGESOIEFBCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone represents a class of triazole derivatives that have garnered attention in medicinal chemistry for their potential biological activities. This article focuses on the biological activity of this compound, synthesizing findings from diverse research studies.

The molecular formula of the compound is C23H22ClN5OC_{23}H_{22}ClN_{5}O with a molecular weight of approximately 415.88 g/mol. The compound's structure includes a triazole ring, which is known for its pharmacological significance.

Biological Activity Overview

The biological activity of this compound spans various therapeutic areas, primarily focusing on anticancer and antimicrobial properties. Below are key findings from recent studies:

Anticancer Activity

  • Cell Line Studies :
    • The compound was tested against several cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). It exhibited significant cytotoxic effects with IC50 values ranging from 3.79 µM to 42.30 µM across different cell lines, indicating its potential as an anticancer agent .
  • Mechanism of Action :
    • The mechanism by which the compound exerts its anticancer effects may involve induction of apoptosis and inhibition of cell proliferation pathways. Studies suggest that it interferes with key signaling pathways associated with cancer cell survival and growth .

Antimicrobial Activity

  • Bacterial Strains Tested :
    • The compound's antimicrobial properties were evaluated against various bacterial strains, including Escherichia coli and Bacillus subtilis. Results indicated that it possesses moderate antibacterial activity, making it a candidate for further development in treating bacterial infections .
  • Structure-Activity Relationship (SAR) :
    • The presence of the triazole moiety is crucial for its biological activity, as modifications to this structure can significantly alter efficacy and potency against microbial strains .

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismIC50/EffectReference
AnticancerMCF73.79 µM
AnticancerNCI-H46012.50 µM
AnticancerSF-26842.30 µM
AntimicrobialEscherichia coliModerate Activity
AntimicrobialBacillus subtilisModerate Activity

Case Study 1: Anticancer Efficacy

A study conducted by Xia et al. demonstrated that derivatives similar to the triazole compound exhibited significant growth inhibition in A549 lung cancer cells with an IC50 value of 26 µM. This study highlighted the potential for developing triazole derivatives as targeted therapies in oncology .

Case Study 2: Mechanistic Insights

Research by Zheng et al. explored the mechanistic pathways involved in the anticancer effects of triazole derivatives, noting that these compounds could inhibit Aurora-A kinase activity, which is critical in cell cycle regulation and tumor growth . This suggests a dual mechanism involving both direct cytotoxicity and modulation of cellular signaling pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.